molecular formula C14H14N2O3 B555261 H-Orn(Z)-obzl hcl CAS No. 63594-37-6

H-Orn(Z)-obzl hcl

Cat. No.: B555261
CAS No.: 63594-37-6
M. Wt: 258.27 g/mol
InChI Key: YRMVHTZHFWHHIU-LBPRGKRZSA-N
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Description

H-Orn(Z)-obzl hydrochloride is a chemical compound that is often used in various scientific research applications. It is a derivative of ornithine, an amino acid that plays a crucial role in the urea cycle. The compound is characterized by the presence of a benzyloxycarbonyl (Z) protecting group and a benzyl ester (obzl) group, which are used to protect the amino and carboxyl groups of ornithine, respectively.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Orn(Z)-obzl hydrochloride typically involves the protection of the amino and carboxyl groups of ornithine. The process begins with the protection of the amino group using the benzyloxycarbonyl (Z) group. This is followed by the protection of the carboxyl group using the benzyl ester (obzl) group. The final product is obtained as a hydrochloride salt to enhance its stability and solubility.

Industrial Production Methods

In an industrial setting, the production of H-Orn(Z)-obzl hydrochloride involves large-scale synthesis using automated equipment to ensure consistency and purity. The process includes the use of high-purity reagents and solvents, as well as stringent quality control measures to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

H-Orn(Z)-obzl hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can be used to remove the protecting groups.

    Substitution: The compound can undergo substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield the free amino acid.

Scientific Research Applications

H-Orn(Z)-obzl hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.

    Biology: Utilized in studies involving the urea cycle and amino acid metabolism.

    Medicine: Investigated for its potential therapeutic applications in treating metabolic disorders.

    Industry: Employed in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of H-Orn(Z)-obzl hydrochloride involves its role as a protected form of ornithine. The protecting groups prevent unwanted reactions during synthesis, allowing for the selective modification of the molecule. Once the desired modifications are complete, the protecting groups can be removed to yield the free amino acid, which can then participate in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    H-Lys(Z)-obzl hydrochloride: Similar in structure but derived from lysine instead of ornithine.

    H-Arg(Z)-obzl hydrochloride: Derived from arginine and used in similar applications.

Uniqueness

H-Orn(Z)-obzl hydrochloride is unique due to its specific structure and the presence of both benzyloxycarbonyl and benzyl ester protecting groups. This combination allows for greater control during synthesis and makes it a valuable tool in peptide chemistry and other research areas.

Properties

IUPAC Name

benzyl (2S)-2-amino-5-(phenylmethoxycarbonylamino)pentanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4.ClH/c21-18(19(23)25-14-16-8-3-1-4-9-16)12-7-13-22-20(24)26-15-17-10-5-2-6-11-17;/h1-6,8-11,18H,7,12-15,21H2,(H,22,24);1H/t18-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOTAHZAMYKJUFV-FERBBOLQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C(CCCNC(=O)OCC2=CC=CC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)[C@H](CCCNC(=O)OCC2=CC=CC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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